CID 136404748

描述

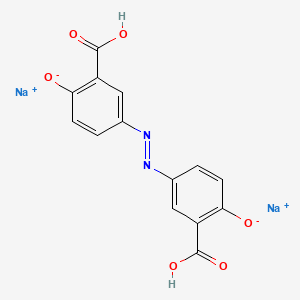

Structure

3D Structure of Parent

属性

CAS 编号 |

6054-98-4 |

|---|---|

分子式 |

C14H10N2NaO6 |

分子量 |

325.23 g/mol |

IUPAC 名称 |

disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C14H10N2O6.Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;/h1-6,17-18H,(H,19,20)(H,21,22); |

InChI 键 |

DOGQIVPYEFSMNI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O.[Na] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

15722-48-2 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Olsalazine, Dipentum, Azodisal sodium, Azodisalicylate, CJ-91B; CJ 91B; CJ91B; |

产品来源 |

United States |

Contextualization Within Aminosalicylate Prodrug Research

Olsalazine (B1677275) sodium is classified as an aminosalicylate and functions as a prodrug of mesalamine, also known as 5-aminosalicylic acid (5-ASA). drugbank.comdrugbank.com The core concept behind aminosalicylate prodrugs is to deliver the therapeutically active 5-ASA to the colon while minimizing absorption in the upper gastrointestinal tract. fda.gov This targeted delivery is crucial for exerting a topical anti-inflammatory effect on the colonic epithelial cells. fda.gov

The development of these prodrugs was spurred by the need to overcome the limitations of sulfasalazine (B1682708), an earlier compound that combines 5-ASA with sulfapyridine. sci-hub.se While effective, the sulfapyridine moiety in sulfasalazine is associated with a range of adverse effects. nih.gov Research, therefore, focused on creating alternative carrier molecules for 5-ASA that would be both effective in colon-specific delivery and better tolerated by patients. Olsalazine represents an innovative approach where two 5-ASA molecules are linked together, effectively acting as their own carrier. jgld.ro

Prodrug Design and Bioconversion Mechanisms

Modulation of Inflammatory Mediators

5-ASA exerts its anti-inflammatory effects through the modulation of various inflammatory pathways, including those involving cyclooxygenase and lipoxygenase enzymes, as well as pro- and anti-inflammatory cytokines.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are key mediators of inflammation. While some studies suggest that 5-ASA can inhibit prostaglandin (B15479496) synthesis, it is considered a weak inhibitor compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and flurbiprofen. caymanchem.comnih.gov Research on human rectal mucosa has shown that high concentrations of 5-ASA are required to inhibit prostaglandin synthesis. caymanchem.comnih.gov This suggests that direct COX inhibition may not be the primary anti-inflammatory mechanism of 5-ASA. caymanchem.com However, some studies have shown that 5-ASA can down-regulate the expression of COX-2 in colon cancer cells, which is associated with a decrease in PGE2 synthesis.

The lipoxygenase (LOX) pathway is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators. 5-ASA has been shown to be an effective inhibitor of the 5-lipoxygenase (5-LOX) pathway in human neutrophils. By inhibiting this pathway, 5-ASA reduces the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, thus limiting the influx of these inflammatory cells into the intestinal mucosa. Studies have demonstrated that both sulfasalazine (B1682708) and 5-ASA inhibit the release of LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE) from human polymorphonuclear leukocytes.

In addition to suppressing pro-inflammatory cytokines, there is evidence to suggest that 5-ASA may also promote the expression of anti-inflammatory cytokines. A study in mice demonstrated that treatment with 5-ASA led to a significant increase in the mRNA expression of interleukin-10 (IL-10) and interleukin-22 (IL-22) in the colonic mucosa. IL-10 is a key regulatory cytokine that plays a critical role in suppressing inflammatory responses. Another study reported that 5-ASA administration was associated with induced expression of transforming growth factor-beta (TGF-β) in the colonic mucosa, another important anti-inflammatory cytokine.

Antioxidant Properties and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a significant contributor to the mucosal damage seen in IBD. 5-ASA possesses potent antioxidant properties and acts as a scavenger of various free radicals. It has been shown to scavenge superoxide (B77818) radicals, hydroxyl radicals, and hypochlorous acid, all of which are produced by inflammatory cells and contribute to tissue injury. By neutralizing these harmful ROS, 5-ASA helps to protect the intestinal mucosa from oxidative damage. Studies have shown that 5-ASA can reduce intracellular ROS levels and enhance the activity of antioxidant enzymes like superoxide dismutase 2 (SOD2).

Cellular and Molecular Signaling Pathway Modulation

5-ASA influences key intracellular signaling pathways that regulate inflammation and cell survival. Two of the most well-characterized pathways modulated by 5-ASA are the nuclear factor-kappa B (NF-κB) pathway and the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway.

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. 5-ASA has been shown to inhibit the activation of NF-κB in the inflamed mucosa of patients with ulcerative colitis. By preventing the activation of NF-κB, 5-ASA can suppress the transcription of a wide range of inflammatory mediators.

PPAR-γ is a nuclear receptor that has anti-inflammatory properties. 5-ASA has been identified as a ligand for PPAR-γ, meaning it can bind to and activate this receptor. Activation of PPAR-γ by 5-ASA in colonic epithelial cells leads to the suppression of inflammatory responses. Studies have shown that 5-ASA can increase the expression of PPAR-γ and promote its translocation to the nucleus, where it can exert its anti-inflammatory effects.

Cellular and Molecular Signaling Pathway Modulation

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

A key mechanism of 5-ASA's anti-inflammatory action is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netpatsnap.com NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines. patsnap.com Research suggests that 5-ASA can inhibit NF-κB activation. patsnap.comnih.gov This may occur through the upregulation or stabilization of its natural inhibitor, IκBα. nih.govnih.gov By inhibiting the NF-κB pathway, 5-ASA reduces the production of inflammatory cytokines, thereby dampening the inflammatory cascade in the gut. researchgate.netpatsnap.com

Interference with Leukocyte Function and Macrophage Migration

5-ASA has been shown to interfere with the function of various immune cells, including leukocytes and macrophages. nih.govdrugbank.com It can inhibit the chemotaxis of human intestinal macrophages, a process that involves the directed migration of these cells to sites of inflammation. selleckchem.com Specifically, Olsalazine (B1677275) has been found to be a potent inhibitor of macrophage chemotaxis towards leukotriene B4 (LTB4), with an IC50 of 0.39 mM. selleckchem.com The recruitment and accumulation of leukocytes at sites of intestinal inflammation are critical steps in the pathogenesis of inflammatory bowel disease. openaccessjournals.com By inhibiting leukocyte migration and other functions of mucosal lymphocytes and macrophages, 5-ASA helps to reduce the cellular inflammatory infiltrate in the colon. nih.govdrugbank.com

Inhibition of Platelet Activating Factor

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in inflammation and has been implicated in the pathogenesis of ulcerative colitis. nih.gov Studies have demonstrated that 5-ASA can inhibit the synthesis and activity of PAF. nih.gov In colonic biopsy specimens from patients with active ulcerative colitis, the enhanced production of PAF was dose-dependently inhibited by 5-ASA. nih.gov Furthermore, research has shown that 5-ASA, both when administered orally and in in vitro studies, significantly reduces both spontaneous and thrombin-induced platelet activation. researchgate.netnih.gov This inhibition of platelet activation and PAF may contribute to the therapeutic benefits of 5-ASA by reducing micro-vascular thrombosis and ischemia in the gut wall. nih.govcapes.gov.br

Modulation of Prostaglandin 15-Hydroxydehydrogenase

While 5-ASA can inhibit the synthesis of pro-inflammatory prostaglandins by inhibiting cyclooxygenase (COX) enzymes, another important mechanism involves its effect on prostaglandin degradation. nih.govatamanchemicals.com 5-ASA has been shown to modulate the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism of prostaglandins. nih.govnih.gov Some studies suggest that 5-ASA is a potent inhibitor of 15-PGDH. sci-hub.se However, other research indicates that 5-ASA can upregulate the expression of 15-PGDH in colon cancer cells. nih.gov This upregulation would lead to increased degradation of prostaglandin E2 (PGE2), a pro-inflammatory and pro-tumorigenic molecule. nih.gov It is noteworthy that N-acetyl-5-aminosalicylic acid, the main metabolite of 5-ASA, does not inhibit 15-PGDH. caymanchem.com The modulation of prostaglandin metabolism, either by inhibiting synthesis or promoting degradation, is a significant aspect of 5-ASA's anti-inflammatory profile.

Scope and Research Significance of Olsalazine Sodium Studies

Research into Olsalazine (B1677275) sodium has been pivotal in advancing the treatment of ulcerative colitis, particularly for patients intolerant to sulfasalazine (B1682708). fda.govnih.gov Clinical studies have demonstrated its efficacy in maintaining remission in patients with ulcerative colitis. fda.govnih.gov

The significance of Olsalazine sodium research extends beyond its clinical application. It has provided a valuable model for the development of colon-specific drug delivery systems. The success of its azo-bond-based targeting has encouraged further investigation into other prodrug strategies that utilize the unique enzymatic environment of the colon. nih.gov

Ongoing research continues to explore the full therapeutic potential of Olsalazine and other aminosalicylates. Studies have investigated its anti-inflammatory and chemopreventive activities, with some research suggesting a decreased risk of dysplasia and colorectal cancer in patients with ulcerative colitis treated with Olsalazine. lktlabs.com The following table outlines some of the key research findings related to Olsalazine sodium:

| Research Area | Key Findings |

| Clinical Efficacy | Effective in maintaining remission of ulcerative colitis. fda.govnih.gov |

| Colon-Targeting | Successfully delivers 5-ASA to the colon with minimal systemic absorption. fda.gov |

| Mechanism of Action | The released 5-ASA inhibits cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. nih.govpatsnap.com |

| Chemoprevention | May decrease the risk of dysplasia and colorectal cancer in ulcerative colitis patients. lktlabs.com |

Pharmacokinetic Investigations in Preclinical Models

Absorption Characteristics and Systemic Exposure in Animal Models

Following oral administration in animal models, olsalazine (B1677275) demonstrates limited systemic absorption. fda.govfda.gov The majority of an oral dose, approximately 98-99%, bypasses absorption in the upper gastrointestinal tract and reaches the colon intact. fda.govhres.ca This is a key feature of its design, ensuring that the active moiety is released at the intended site of action. oup.com

Studies based on both oral and intravenous dosing indicate that only a small fraction, about 2.4% of a single oral dose, is absorbed systemically. fda.govfda.gov In rats, whole-body autoradiography after oral administration showed the vast majority of the compound concentrated in the gastrointestinal tract, with only trace amounts detected in the kidney pelvis. hres.ca No radioactivity was observed in the placenta or fetus in pregnant rats, suggesting minimal systemic distribution. hres.ca The peak serum concentrations of olsalazine are typically low and appear relatively quickly, approximately one hour after administration. fda.gov The serum half-life of the parent compound is very short, around 0.9 hours. fda.govfda.gov

Despite the low absorption of the parent drug, its metabolites do have systemic exposure. The binding of olsalazine and its metabolite, olsalazine-O-sulfate, to plasma proteins is exceedingly high, at over 99%. fda.govdrugbank.com In contrast, 5-ASA and its acetylated metabolite, N-acetyl-5-ASA, show lower plasma protein binding at 74% and 81%, respectively. fda.govdrugbank.com

Table 1: Systemic Absorption and Plasma Protein Binding of Olsalazine and its Metabolites

| Compound | Systemic Absorption (Oral) | Plasma Protein Binding |

|---|---|---|

| Olsalazine | ~2.4% fda.govfda.gov | >99% fda.govdrugbank.com |

| Olsalazine-O-sulfate | - | >99% fda.govdrugbank.com |

| 5-Aminosalicylic acid (5-ASA) | - | 74% fda.govdrugbank.com |

| N-acetyl-5-ASA (Ac-5-ASA) | - | 81% fda.govdrugbank.com |

Colonic Release and Local Bioavailability of 5-Aminosalicylic Acid

The primary therapeutic action of olsalazine relies on its conversion to two molecules of 5-ASA within the colon. medsinfo.com.au This cleavage of the azo bond is facilitated by azoreductase enzymes produced by the colonic microflora. oup.comdrugbank.com This bacterial-mediated process ensures the targeted release of the active anti-inflammatory agent, 5-ASA, directly at the site of inflammation in diseases like ulcerative colitis. nih.gov

Studies in animal models have confirmed that this conversion occurs almost exclusively in the colon. hres.ca In colectomized patients, no 5-ASA formation is observed, and in individuals with an ileostomy, almost all of the administered olsalazine is recovered unchanged in the ileostomy fluid, with no detectable 5-ASA in the urine. oup.com This provides strong evidence that the prodrug passes through the small intestine with minimal absorption or cleavage. oup.com

The liberated 5-ASA is then available to exert its topical anti-inflammatory effects on the colonic mucosa. fda.gov Due to slow absorption from the colon, very high local concentrations of 5-ASA are achieved. fda.govhres.ca Fecal dialysis studies have calculated the concentration of 5-ASA in the colon to be in the range of 18 to 49 mmol/L following olsalazine administration. nih.govdrugbank.com This high local bioavailability is a critical factor in its therapeutic efficacy.

Metabolism Pathways in Animal Systems

Once olsalazine reaches the colon, it is extensively metabolized by the gut microbiota into its active component, 5-ASA. nih.gov Systemically absorbed olsalazine undergoes limited metabolism in the liver. fda.govdrugbank.com The active metabolite, 5-ASA, is further metabolized, primarily through acetylation. nih.govdrugbank.com

The 5-ASA that is liberated in the colon and subsequently absorbed is metabolized into N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.govdrugbank.com This acetylation process is a deactivation step and occurs in at least two sites: the colonic epithelium and the liver. fda.govfda.gov In preclinical studies, N-acetyl-5-ASA is the major metabolite of 5-ASA found in plasma and urine. fda.gov More than 90% of the total 5-ASA found in the urine is in the form of Ac-5-ASA. fda.govdrugbank.com The extent of acetylation can be influenced by the intestinal transit time. nih.govdrugbank.com

A minor metabolic pathway for the small fraction of systemically absorbed olsalazine involves sulfation in the liver to form olsalazine-O-sulfate (olsalazine-S). fda.govdrugbank.com Approximately 0.1% of an oral dose of olsalazine is converted to this metabolite. fda.govdrugbank.com Despite its limited formation, olsalazine-S has a remarkably long half-life of about 7 days, primarily due to its slow dissociation from its high-affinity binding site on plasma proteins. fda.govfda.gov This leads to its accumulation in the plasma, reaching a steady state within two to three weeks of consistent dosing. fda.govdrugbank.com

Table 2: Major Metabolites of Olsalazine and their Characteristics

| Metabolite | Site of Formation | Key Characteristic |

|---|---|---|

| 5-Aminosalicylic acid (5-ASA) | Colon (via bacterial azo-reduction) drugbank.com | Active therapeutic moiety medsinfo.com.au |

| N-acetyl-5-ASA (Ac-5-ASA) | Colonic epithelium, Liver fda.gov | Major, deactivated metabolite of 5-ASA fda.gov |

| Olsalazine-O-sulfate (Olsalazine-S) | Liver fda.govdrugbank.com | Minor metabolite with a long half-life (~7 days) fda.govfda.gov |

Distribution and Excretion Profiles in Preclinical Species

Preclinical studies in rats using whole-body autoradiography have provided insights into the distribution of olsalazine. Following intravenous administration, radioactivity rapidly appears in the bile duct and duodenum, indicating significant biliary excretion. hres.ca After oral administration, the majority of the compound remains within the gastrointestinal tract. hres.ca The kidney has been identified as the major target organ of toxicity in subacute and chronic toxicity studies in rats. fda.govfda.gov

The total recovery of orally administered radiolabeled olsalazine in animals is high, ranging from 90% to 97%. nih.govdrugbank.com Excretion occurs through multiple pathways. Less than 1% of the parent olsalazine is recovered in the urine. fda.govfda.gov Approximately 20% of the total 5-ASA generated is recovered in the urine, almost entirely as its acetylated metabolite, Ac-5-ASA. fda.govdrugbank.com The remainder of the 5-ASA, both in its free and partially acetylated forms, is excreted in the feces. nih.govdrugbank.com

Influence of Gastrointestinal Transit Time on Drug Delivery

The efficacy of olsalazine is dependent on its successful delivery to the colon, a process that can be influenced by gastrointestinal transit time. oup.comdrugbank.com The design of olsalazine as a prodrug relies on the time it takes to travel through the stomach and small intestine to reach the colon where bacterial enzymes are abundant. frontiersin.org

In preclinical models, it has been observed that a decreased whole gut transit time can affect the metabolism of olsalazine. drugbank.com When transit time was reduced by approximately 50%, over 50% of an oral dose was recovered as unchanged olsalazine in the feces, indicating incomplete conversion to 5-ASA. drugbank.com Conversely, under normal transit conditions, less than 5% is recovered unchanged. drugbank.com High doses of olsalazine (60 to 120 mg/kg) in animal models have been shown to decrease small bowel transit time. nih.govdrugbank.com This suggests a potential for the drug itself, at higher concentrations, to alter its own delivery and metabolism profile by accelerating its passage through the gut. drugbank.com

Preclinical Efficacy and Mechanistic Studies in Disease Models

Anti-inflammatory Efficacy in Induced Colitis Animal Models

Chemically induced colitis models in animals are standard preclinical tools for investigating the efficacy of new therapeutic agents for Inflammatory Bowel Disease (IBD). Olsalazine (B1677275) has been extensively studied in these models, demonstrating significant anti-inflammatory effects.

The Dextran Sulfate Sodium (DSS) model induces an acute or chronic colitis in rodents that mimics human ulcerative colitis, characterized by damage to the epithelial barrier. nih.gov Studies in mouse models of acute DSS-induced colitis have shown that olsalazine administration ameliorates disease symptoms. caymanchem.com For instance, treatment has been observed to improve stool consistency and reduce the extent of both occult and gross bleeding. caymanchem.com

The therapeutic effect of olsalazine in DSS-induced colitis is linked to its ability to modulate the immune response. Research indicates that olsalazine can restore the balance of cytokines, which are crucial signaling molecules in the inflammatory process. scielo.br It has been shown to inhibit the expression of pro-inflammatory cytokines while promoting the expression of anti-inflammatory and tissue-reparative cytokines. scielo.br In one study, olsalazine, along with sulfasalazine (B1682708), was found to significantly prolong survival in mice with DSS-induced colitis. nih.gov Some investigations have noted that while olsalazine shows activity, its efficacy can be dose-dependent and may appear modest when compared to newer immunomodulatory agents in certain study designs. capes.gov.br

The Trinitrobenzenesulfonic Acid (TNBS)-induced colitis model, which is considered to resemble Crohn's disease, involves a T-cell mediated immune response. scielo.brrsc.org In rat models of TNBS-induced colitis, treatment with olsalazine has been shown to significantly reduce inflammatory markers. turkjgastroenterol.org

Studies have demonstrated that olsalazine administration leads to a decrease in the disease activity index, colonic mucosa damage index, and histopathological scores. turkjgastroenterol.org The mechanism involves the suppression of key pro-inflammatory mediators. For example, olsalazine treatment has been associated with a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and a reduction in colonic myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration. turkjgastroenterol.org Concurrently, an increase in the anti-inflammatory cytokine interleukin-10 (IL-10) has been observed in both serum and colonic tissue following olsalazine treatment in this model. turkjgastroenterol.org

The efficacy of olsalazine in preclinical colitis models is quantified through a range of histopathological and biochemical markers. Histological analysis of colon tissue from olsalazine-treated animals reveals a reduction in inflammatory cell infiltration, submucosal edema, and preservation of the crypt architecture compared to untreated colitis models. nih.govturkjgastroenterol.org

Biochemically, olsalazine's effect is marked by a significant modulation of various inflammatory mediators. In DSS models, olsalazine has been shown to decrease levels of myeloperoxidase (MPO) and leukotriene B4 in the colon. caymanchem.com Furthermore, it influences a wide array of cytokines, as detailed in the table below.

Table 1: Effect of Olsalazine on Biochemical Markers in DSS-Induced Colitis Mouse Models

| Marker Type | Marker | Effect of Olsalazine Treatment | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Decreased | scielo.br |

| Interferon-gamma (IFN-γ) | Decreased | scielo.br | |

| Interleukin-1beta (IL-1β) | Decreased | scielo.br | |

| Interleukin-7 (IL-7) | Decreased | scielo.br | |

| Interleukin-17 (IL-17) | Decreased | scielo.br | |

| Anti-inflammatory/Regulatory Cytokines | Interleukin-2 (IL-2) | Increased | scielo.br |

| Interleukin-10 (IL-10) | Increased | scielo.br | |

| Interleukin-22 (IL-22) | Increased | scielo.br | |

| Growth Factors | Epidermal Growth Factor (EGF) | Increased | scielo.br |

| Transforming Growth Factor (TGF) | Increased | scielo.br | |

| Other Inflammatory Mediators | Myeloperoxidase (MPO) | Decreased | caymanchem.com |

| Leukotriene B4 (LTB4) | Decreased | caymanchem.com |

Effects on Intestinal Epithelial Barrier Function in Preclinical Models

A key feature of IBD is a compromised intestinal epithelial barrier, leading to increased permeability. nih.gov Preclinical studies indicate that olsalazine contributes to the restoration of this barrier. In DSS-induced colitis models, treatment with olsalazine-based formulations has been shown to effectively restore intestinal epithelial barrier function. nih.gov

Investigations of Ion Transport in Isolated Intestinal Tissues

The effect of olsalazine on intestinal physiology extends to the modulation of ion transport, a fundamental process for maintaining fluid balance in the gut. Studies using isolated intestinal tissues mounted in Ussing chambers, a standard apparatus for measuring epithelial ion transport, have provided direct evidence of this activity. researchgate.net

Research has shown that when applied to the luminal side of isolated rabbit distal ileum, olsalazine increases ion transport. caymanchem.com Additionally, in studies using isolated rat jejunum, olsalazine was found to stimulate fluid transport. caymanchem.com These findings suggest that beyond its anti-inflammatory actions via its 5-ASA metabolite, the intact olsalazine molecule may have direct effects on epithelial cell function, potentially influencing intestinal secretion.

Novel Therapeutic Applications in Animal Models

Beyond its established use in colitis, preclinical research has explored novel therapeutic applications for olsalazine in other disease models.

One area of investigation is oncology. In a rodent model of colorectal cancer using 1,2-dimethylhydrazine-treated rats, olsalazine was shown to effectively reduce tumor number and load. researchgate.net The proposed mechanisms for this anti-tumor activity include the induction of tumor apoptosis and a reduction in the rate of tumor cell proliferation. researchgate.net Further research has also suggested olsalazine may act as a DNA hypomethylating agent, pointing to its potential as a candidate drug for treating lymphoid tumors, as observed in canine lymphoid tumor cells. larvol.com

Another novel application has been identified in the context of metabolic disorders. In a mouse model of hyperuricemia induced by potassium oxonate, olsalazine administration was found to lower serum uric acid levels. caymanchem.comresearchgate.net This effect is attributed to the inhibition of xanthine (B1682287) oxidase, a key enzyme in uric acid production. caymanchem.comresearchgate.net

Uricosuric Action via Xanthine Oxidoreductase Inhibition

Olsalazine sodium has been identified as a potent inhibitor of xanthine oxidoreductase (XOD), a key enzyme in the purine (B94841) metabolic pathway responsible for converting hypoxanthine (B114508) to xanthine and subsequently to uric acid. researchgate.netnih.gov The discovery stemmed from a virtual screening of thousands of approved small-molecule drugs to identify potential XOD inhibitors. nih.govresearchgate.net

In vitro studies demonstrated that olsalazine sodium effectively inhibits XOD activity in a concentration-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC50) was determined to be 3.4 mg/L. nih.govresearchgate.net Further enzymatic kinetic analyses revealed that olsalazine sodium acts as a hybrid-type inhibitor of xanthine oxidase. researchgate.netnih.govresearchgate.net This mode of inhibition is similar to that of febuxostat, another known XOD inhibitor. researchgate.net Olsalazine has also been shown to inhibit the superoxide (B77818) radical production generated by the xanthine-xanthine oxidase reaction. selleckchem.com

The hypouricemic (uric acid-lowering) effect of olsalazine sodium was confirmed in in vivo animal models. researchgate.net In studies using potassium oxonate-induced hyperuricemic mice, intraperitoneal administration of olsalazine sodium led to a significant, dose-dependent decrease in serum uric acid levels. nih.govresearchgate.net Concurrently, the drug also reduced the activity of XOD in both the serum and the liver of these animals. researchgate.netnih.gov

Table 1: In Vivo Effect of Olsalazine Sodium on Serum Uric Acid in Hyperuricemic Mice

| Treatment Group | Serum Uric Acid (mmol/L) | Inhibition (%) |

|---|---|---|

| Hyperuricemic Model | 213.3 ± 36.7 | - |

| Olsalazine Sodium (5.0 mg/kg) | 180.7 ± 23.5 | 45.0% |

| Olsalazine Sodium (10.0 mg/kg) | 168.6 ± 26.0 | 61.8% |

| Olsalazine Sodium (20.0 mg/kg) | 158.3 ± 17.8 | 76.0% |

Data sourced from a 2.5-day study in potassium oxonate-treated mice. researchgate.net

Modulation of Renal Urate Transporters

In addition to inhibiting uric acid synthesis, olsalazine sodium exerts a uricosuric effect by modulating the function of key renal urate transporters. researchgate.netnih.gov The kidneys play a crucial role in maintaining urate homeostasis through a complex system of transporters that mediate its reabsorption and secretion in the renal tubules. mdpi.commdpi.com

Studies in hyperuricemic rat models demonstrated that olsalazine sodium administration significantly decreased serum urate levels while noticeably improving the fractional excretion of urate and urate clearance. researchgate.netnih.gov This indicates a promotion of renal urate excretion. researchgate.net

Further investigation into the molecular mechanism revealed that olsalazine sodium influences the expression of several critical urate transporter genes in the kidneys of hyperuricemic mice. researchgate.netnih.gov The compound was found to:

Decrease the mRNA expression of GLUT9: Glucose transporter 9 (GLUT9), also known as SLC2A9, is a major transporter responsible for the reabsorption of urate from the renal tubular cells back into the bloodstream. researchgate.netnih.govmdpi.com By reducing its expression, olsalazine sodium curtails urate reabsorption.

Increase the mRNA expression of OAT1, OAT3, and NPT1: Organic anion transporters 1 (OAT1) and 3 (OAT3) are involved in the basolateral uptake of urate from the blood into the tubular cells for subsequent secretion. researchgate.netmdpi.com Type 1 sodium-dependent phosphate (B84403) transporter (NPT1) is an apical transporter that contributes to the secretion of urate into the tubular lumen. researchgate.netnih.gov

The research also confirmed that the increased mRNA expression of OAT3 translated to an increased protein expression of this transporter. researchgate.netnih.govlarvol.com The collective effect of down-regulating a key reabsorptive transporter while up-regulating secretory transporters results in a net increase in the excretion of uric acid from the body. researchgate.netnih.gov

Table 2: Effect of Olsalazine Sodium on Renal Urate Transporter Expression in Hyperuricemic Mice

| Transporter | Function | Effect of Olsalazine Sodium (mRNA Expression) | Effect of Olsalazine Sodium (Protein Expression) |

|---|---|---|---|

| GLUT9 (SLC2A9) | Reabsorption | Reduced | Not Reported |

| OAT1 (SLC22A6) | Secretion (Uptake) | Increased | Not Reported |

| OAT3 (SLC22A8) | Secretion (Uptake) | Increased | Increased |

| NPT1 (SLC17A1) | Secretion (Efflux) | Increased | Not Reported |

Data sourced from preclinical studies in hyperuricemic mice. researchgate.netnih.govlarvol.com

Table of Compounds

| Compound Name |

|---|

| Allopurinol |

| Febuxostat |

| Glucose |

| Hypoxanthine |

| Lactose |

| Mesalamine |

| Olsalazine |

| Olsalazine sodium |

| Oxypurinol |

| Potassium |

| Potassium oxonate |

| Probenecid |

| Sodium |

| Sulfapyridine |

| Uric acid |

| Warfarin |

Advanced Drug Delivery System Research

Strategies for Colon-Specific Drug Delivery

Various strategies are being explored to achieve targeted delivery of olsalazine (B1677275) to the colon. These include creating prodrugs, using pH-sensitive polymers, time-dependent release systems, and carriers that are degraded by colonic bacteria. researchgate.netualberta.catandfonline.com

The pH difference along the gastrointestinal tract is a key trigger for colon-specific drug delivery. omjournal.orgijrpr.com pH-sensitive polymers are designed to be insoluble at the low pH of the stomach but dissolve as the pH increases in the small intestine and colon. omjournal.orgijrpr.com

Researchers have developed novel pH-sensitive glycopolymers by polymerizing methacrylic acid and 6-acryloyl-glucose-1, 2, 3, 4-tetraacetate. tandfonline.comtandfonline.com Olsalazine was incorporated into these hydrogels. tandfonline.comtandfonline.com In vitro studies showed that the drug release was significantly lower in simulated gastric fluid (pH 1) and much higher in simulated intestinal fluid (pH 7.4), demonstrating the pH-dependent nature of the formulation. tandfonline.com The swelling of the hydrogel and subsequent drug release are influenced by the content of methacrylic acid groups. tandfonline.com

Another study involved the development of hydrogels based on olsalazine derivatives, copolymerized with hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) and methacrylic acid (MAA). researchgate.net These hydrogels also exhibited pH-responsive behavior, with increased drug release in conditions mimicking the colonic environment. researchgate.net

Table 1: In Vitro Olsalazine Release from pH-Sensitive Hydrogels

| Formulation | Condition | Cumulative Release (%) | Time (h) | Reference |

|---|---|---|---|---|

| Olsalazine Sodium | Simulated Intestinal Fluid | 71.7 | 4 | researchgate.net |

| Cu2(Olsa)/Gel | Small Intestinal pH 5-6 | 20.3 | Not Specified | researchgate.net |

| PC/PAM hydrogel (F3) | pH 1.5 | 7 | 2 | mdpi.com |

| PC/PAM hydrogel (F3) | pH 7.4 | 36 | 3 | mdpi.com |

The colon is rich in bacterial enzymes, such as azoreductase, which can be exploited for targeted drug release. researchgate.nettandfonline.com Olsalazine itself is a prodrug, where two molecules of 5-aminosalicylic acid (5-ASA) are linked by an azo bond. tandfonline.com This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug. tandfonline.comresearchgate.net

Building on this principle, researchers have created enzyme-responsive hydrogels. For instance, an acryloyl chloride modified olsalazine was used as an azo crosslinker and copolymerized with HEMA and MAA. researchgate.net The in vitro release of a model drug from these hydrogels was significantly faster in rat colonic fluid, which contains the necessary enzymes, compared to simulated gastric or intestinal fluids. researchgate.net This confirms that the azo bonds in the hydrogel structure are specifically cleaved by colonic enzymes, triggering drug release. researchgate.net

Multilayer natural polysaccharide microspheres composed of pectin, chitosan (B1678972), and alginate have also been developed. researchgate.netnih.gov These systems offer dual sensitivity to both pH and enzymes, further enhancing colon-specific delivery. researchgate.netnih.gov

Bioadhesive systems are designed to adhere to the colonic mucosa, prolonging the residence time of the drug at the site of action. researchgate.netualberta.ca This can lead to more effective treatment. Drug-coated bioadhesive polymers that selectively adhere to the colonic mucosa can be used to release drugs in the colon. researchgate.net

Osmotic drug delivery systems utilize osmotic pressure as the driving force for controlled drug release. tandfonline.com An osmotic system typically consists of a drug core, an osmotic agent, and a semipermeable membrane with a small orifice. tandfonline.com Water from the gastrointestinal fluids enters the system, dissolving the drug and osmotic agent, which then creates pressure that pumps the drug out of the orifice at a controlled rate. tandfonline.com While the general principle is established, specific research detailing olsalazine in osmotic systems is less prevalent in the provided context.

Nanotechnology-Based Delivery Approaches

Nanotechnology offers promising avenues for improving the delivery of olsalazine. Nanoparticle-based systems can enhance drug stability, solubility, and targeting to inflamed tissues in the colon. nih.govtandfonline.com

A novel approach involves the development of an olsalazine nanoneedle-embedded inulin (B196767) hydrogel. mdpi.comresearchgate.net In this system, olsalazine-based nanoneedles are incorporated into an inulin hydrogel. researchgate.net This composite material, referred to as Cu2(Olsa)/Gel, has shown improved bio-adhesion and enhanced colon retention following oral administration. researchgate.netresearchgate.net

The inulin hydrogel component is degradable by inulinase, an enzyme found in the colon, and can help regulate the gut microbiota. researchgate.net The olsalazine-derived nanoneedles themselves have demonstrated reactive oxygen species (ROS) scavenging ability and anti-inflammatory effects. researchgate.net In vitro drug release studies showed a much slower release of olsalazine from the Cu2(Olsa)/Gel in simulated small intestinal fluid compared to olsalazine sodium alone, indicating its potential to prevent premature drug release. researchgate.net

Multilayer microspheres composed of natural polysaccharides like pectin, chitosan, and alginate have been developed for the targeted delivery of olsalazine. researchgate.netnih.govacs.org These microspheres are designed to be sensitive to both pH and enzymes, providing a dual-trigger mechanism for drug release in the colon. researchgate.netnih.gov

Olsalazine is efficiently loaded into the chitosan layer of these microspheres. researchgate.netnih.gov The multilayer structure helps protect the drug in the upper gastrointestinal tract. researchgate.netnih.gov Once in the colon, the change in pH and the presence of bacterial enzymes lead to the degradation of the polysaccharide layers and the release of olsalazine. researchgate.netnih.gov These microspheres have also shown a bio-adhesion effect, which can extend the duration of the drug at the local site of action. researchgate.netnih.govacs.org

Dendrimer Conjugates for Enhanced Delivery

The unique structural properties of dendrimers, such as their well-defined, highly branched, and globular architecture, make them promising candidates for advanced drug delivery systems. tandfonline.com Their monodisperse nature, multivalency, and the ease with which their surface can be functionalized allow for the covalent attachment of drug molecules, potentially enhancing solubility, stability, and enabling targeted or controlled release. acs.orgcsmres.co.uk Research into conjugating olsalazine or its active metabolite, 5-aminosalicylic acid (5-ASA), to dendrimers has explored their potential for improved delivery, particularly for colon-specific applications and as potential anticancer agents. tandfonline.comnih.gov

Detailed Research Findings

Studies have primarily focused on polyamidoamine (PAMAM) dendrimers as the scaffold for olsalazine or 5-ASA delivery. These efforts aim to create prodrugs that remain stable in the upper gastrointestinal tract and release the active drug in response to specific physiological triggers in the colon or other target sites.

One line of research has involved the synthesis of water-soluble PAMAM dendrimer conjugates for the colonic delivery of 5-ASA. nih.govnih.gov In these studies, 5-ASA was attached to the dendrimer surface using spacers containing an azo-bond, such as p-aminobenzoic acid (PABA) or p-aminohippuric acid (PAH). nih.govnih.gov The rationale is that the azo bond would be selectively cleaved by azoreductase enzymes produced by colonic bacteria, releasing 5-ASA directly at its intended site of action. tandfonline.com In-vitro experiments using the contents of a rat cecum demonstrated that these conjugates gradually released 5-ASA over time. nih.govnih.gov Crucially, no significant drug release was observed when the conjugates were incubated in simulated gastric fluid (pH 1.2) or intestinal fluid (pH 6.8), indicating their stability in the upper GI tract. nih.govnih.gov

Another approach utilized a fourth-generation (G4) PAMAM dendrimer covalently conjugated to approximately 45 molecules of 5-ASA (mesalazine) via a succinic acid linker. mdpi.com This research focused on creating a nanocarrier to enhance intracellular drug concentration. mdpi.com The resulting conjugate was characterized for its physicochemical properties, including its size and surface charge. mdpi.com The covalent linkage is designed to control the release of the drug, potentially triggered by pH changes within the cellular environment. tandfonline.commdpi.com Release studies showed a pH-dependent release profile. tandfonline.commdpi.com

More complex systems have also been developed where olsalazine itself serves as the core of a PAMAM dendrimer, with salicylic (B10762653) acid molecules attached to the periphery. First (G1) and second (G2) generation dendrimers of this type have been synthesized and evaluated. These constructs were found to be stable in acidic conditions simulating gastric fluid. In-vitro studies at a physiological pH of 7.4 demonstrated a slow initial release followed by a more sustained release of the active components over an extended period. This research highlights the versatility of dendrimer technology, allowing for the creation of multi-component drug delivery systems.

The table below summarizes key findings from various studies on olsalazine and 5-ASA dendrimer conjugates.

| Dendrimer Type | Drug/Ligand | Linker/Spacer | Key Characterization Data | In-Vitro Release Conditions | Cumulative Drug Release (%) |

|---|---|---|---|---|---|

| PAMAM G4 | 5-Aminosalicylic Acid (5-ASA) | Succinic Acid | Drug Loading: ~45 molecules of 5-ASA per dendrimer Hydrodynamic Diameter: 4.95 ± 0.48 nm Zeta Potential: +14.33 ± 2.75 mV | pH 7.4 (PBS) | ~12% after 24 hours |

| PAMAM G4 | 5-Aminosalicylic Acid (5-ASA) | Succinic Acid | Drug Loading: ~45 molecules of 5-ASA per dendrimer Hydrodynamic Diameter: 4.95 ± 0.48 nm Zeta Potential: +14.33 ± 2.75 mV | pH 5.0 (PBS) | ~20% after 24 hours |

| PAMAM | 5-Aminosalicylic Acid (5-ASA) | p-aminobenzoic acid (PABA) azo-linker | Not Specified | Rat Cecal Contents (37°C) | 45.6% after 24 hours |

| PAMAM | 5-Aminosalicylic Acid (5-ASA) | p-aminohippuric acid (PAH) azo-linker | Not Specified | Rat Cecal Contents (37°C) | 57.0% after 24 hours |

| Olsalazine-cored PAMAM G1 | Salicylic Acid (peripheral) | Not Specified | Not Specified | pH 7.4 | Sustained release observed after 500 minutes |

| Olsalazine-cored PAMAM G2 | Salicylic Acid (peripheral) | Not Specified | Not Specified | pH 7.4 | Sustained release observed after 500 minutes |

These studies collectively demonstrate that dendrimer conjugation is a viable strategy for the advanced delivery of olsalazine and its active metabolite, 5-ASA. tandfonline.comnih.govmdpi.com The ability to control drug release based on environmental triggers like pH or specific enzymes, coupled with the stability of these conjugates in simulated upper gastrointestinal conditions, underscores their potential for creating more effective and targeted therapeutic systems. nih.govnih.govmdpi.com

Synthetic Methodologies and Chemical Modifications

Novel Synthetic Routes for Olsalazine (B1677275) Sodium

Traditional synthesis of olsalazine sodium has been subject to improvements to enhance yield and purity. A significant advancement involves the optimization of the final hydrolysis step.

One improved method focuses on mitigating the formation of oxidative impurities. google.com In the conventional process, a coupling compound, 2-hydroxyl-5-[(4-methylsulfonyl oxygen-3-methoxycarbonyl phenyl)-azo]-benzoic acid, undergoes hydrolysis to yield olsalazine. google.com Research has shown that the addition of an antioxidant during this hydrolysis step can effectively inhibit the oxidation of the phenolic hydroxyl groups. google.com This seemingly minor modification leads to a substantial reduction in side reactions and a decrease in the level of the maximum single impurity. google.com

The process involves heating a sodium hydroxide (B78521) aqueous solution to reflux, followed by the addition of the coupling compound and an antioxidant. google.com Antioxidants such as hydrazine (B178648) hydrate (B1144303) or sodium hydrosulfite have proven effective. google.com After a period of reflux, the solution is acidified with glacial acetic acid, cooled to induce crystallization, and the resulting crude product is then recrystallized from water to obtain the final, purified olsalazine sodium. google.com This improved route not only enhances the quality of the Active Pharmaceutical Ingredient (API) but also increases the hydrolysis yield from approximately 60% to over 80%. google.com

| Parameter | Conventional Method | Improved Method with Antioxidant |

| Antioxidant Used | None | Hydrazine Hydrate or Sodium Hydrosulfite |

| Hydrolysis Yield | ~60% | ~80% |

| Max Impurity in Crude | >1.0% | <0.3% |

| Final Product Purity | Variable | >99.2% |

This interactive table summarizes the comparison between conventional and improved synthetic methods for Olsalazine Sodium, based on data from patent CN101786964B. google.com

Synthesis of Olsalazine-Derived Conjugates and Prodrugs

The chemical structure of olsalazine, particularly its dual carboxylic acid groups and azo linkage, makes it an excellent candidate for derivatization into various conjugates and prodrugs. These modifications aim to create novel therapeutic agents with altered solubility, stability, and targeting capabilities.

Dendrimer Conjugates: Water-soluble olsalazine-PAMAM-dendrimer-salicylic acid conjugates have been synthesized. nih.govmdpi.com The synthesis begins with the preparation of olsalazine from salicylic (B10762653) acid and 5-amino-2-hydroxybenzoic acid. mdpi.com This is followed by conjugation to polyamidoamine (PAMAM) dendrimers of different generations (e.g., first and second generation). The process typically involves reactions with reagents like methyl acrylate (B77674) and hexamethylenediamine (B150038) to build the dendrimer structure around the olsalazine core. nih.govmdpi.com Finally, a therapeutic agent like salicylic acid can be attached to the surface of the dendrimer. nih.gov These complex conjugates are designed to enhance water solubility and potentially offer a platform for combination therapy.

Peptide Conjugates: Olsalazine has been conjugated with tripeptide derivatives to create self-assembling hydrogelators. nih.gov In a specific example, a hydrogelator was synthesized using a tripeptide consisting of a naphthyl group, two phenylalanine residues, and a modified lysine (B10760008). The olsalazine moiety was attached to the side chain of the lysine residue. nih.gov These small molecule gelators can self-assemble in water to form supramolecular hydrogels. nih.gov The azo bond of the incorporated olsalazine acts as a trigger for drug release; its reduction by enzymes like azoreductase in the colon leads to a gel-to-sol phase transition and the controlled release of the active 5-ASA. nih.gov

Polymer Conjugates: Novel biodegradable linear azo polymers conjugated with olsalazine have been developed using Click Cu(I)-catalyzed polymerization. researchgate.net This method involves the reaction of diynes and diazides prepared from monomers derived from olsalazine, poly(ethylene glycol), and 1,4-butanediol (B3395766) diglycidyl ether. researchgate.net The resulting copolymers contain both ester and azo linkages in their backbone, making them sensitive to pH and susceptible to degradation by azoreductase enzymes found in the colon. researchgate.net This approach creates a polymeric prodrug system designed for colon-specific drug delivery. researchgate.net

| Conjugate Type | Building Blocks | Synthetic Strategy | Intended Application |

| Dendrimer Conjugate | Olsalazine, PAMAM Dendrimer, Salicylic Acid | Multi-step synthesis involving dendrimer construction and surface modification. nih.govmdpi.com | Enhanced water solubility, potential for combination therapy. nih.gov |

| Peptide Conjugate | Olsalazine, Tripeptide (e.g., Nap-Phe-Phe-Lys) | Solid-phase peptide synthesis followed by conjugation to olsalazine side chain. nih.gov | Reductively-responsive hydrogel for controlled drug release. nih.gov |

| Polymer Conjugate | Olsalazine, Poly(ethylene glycol), Diynes, Diazides | Click Cu(I)-catalyzed polymerization. researchgate.net | Biodegradable polymer for colon-targeted drug delivery. researchgate.net |

This interactive table outlines the synthesis and applications of different Olsalazine-derived conjugates.

Characterization and Control of Impurities in Olsalazine Sodium Synthesis

The quality of olsalazine sodium is dictated by the level and profile of impurities, which are primarily process-related. Regulatory bodies like the British and European Pharmacopoeia list nine specific process-related impurities that must be monitored and controlled. thieme-connect.comthieme-connect.com

Impurity Profiling and Characterization: Significant research has been dedicated to the synthesis, isolation, and characterization of these pharmacopeial impurities to develop reference standards and improve analytical methods. thieme-connect.comthieme-connect.com These impurities can arise from starting materials, intermediates, or side reactions during the synthesis, such as oxidation or incomplete coupling. An example is Olsalazine EP Impurity H, chemically identified as 3,3′-[5-Carboxy-4-hydroxy-1,3-phenylenebis(diazenediyl)]bis(6-hydroxybenzoic) acid. biosynth.comsynzeal.com

The characterization of these impurities requires a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone method for separating and quantifying olsalazine from its related substances. thieme-connect.comrjptonline.org For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. researchgate.net Other methods reported for the analysis of olsalazine and its impurities include thin-layer chromatography (TLC) with densitometry, spectrophotometry, and various electrochemical methods. rjptonline.orgakjournals.com

Impurity Control: Control of impurities is a critical aspect of the manufacturing process. As discussed previously, the introduction of antioxidants like hydrazine hydrate during the hydrolysis step is a key strategy to prevent the formation of oxidative by-products, successfully reducing the maximum impurity content from over 1.0% to below 0.3%. google.com Careful control of reaction parameters such as pH, temperature, and reaction time is also essential to minimize the formation of all known impurities. google.com The development of robust analytical methods allows for in-process controls and final product testing to ensure that the levels of all specified impurities are below the thresholds set by regulatory authorities. thieme-connect.comresearchgate.net

| Analytical Method | Application in Olsalazine Analysis | Reference |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of olsalazine and its impurities. thieme-connect.comrjptonline.org | rjptonline.org, thieme-connect.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of unknown impurities. researchgate.net | researchgate.net |

| TLC-Densitometry | Determination of sulfasalazine (B1682708) (a related azo compound) and its impurities; applicable to olsalazine. akjournals.com | akjournals.com |

| Spectrophotometry | Quantification of olsalazine sodium in bulk drug and formulations. rjptonline.org | rjptonline.org |

| Capillary Gas Chromatography (GC) | Separation and determination of olsalazine and its impurities. rjptonline.org | rjptonline.org |

This interactive table lists the analytical methods used for the characterization and control of impurities in Olsalazine Sodium synthesis.

Analytical Method Development and Validation

Spectrophotometric Quantification Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of olsalazine (B1677275) sodium. Various methods have been developed, leveraging different chemical reactions and properties of the olsalazine molecule.

Three distinct methods (A, B, and C) have been established for the quantitative estimation of olsalazine sodium. researchgate.netrjptonline.orgrjptonline.org Methods A and B are indirect, based on the ability of olsalazine sodium to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The resulting ferrous ions then form colored complexes with specific reagents. In Method A, 1,10-Phenanthroline is used, producing a blood-red chromogen with a maximum absorbance (λmax) at 510 nm. researchgate.netrjptonline.orgrjptonline.org Method B employs 2,2'-Bipyridyl, which also forms a red-colored complex, but with a λmax at 518 nm. researchgate.netrjptonline.orgrjptonline.org

In contrast, Method C is a direct colorimetric measurement. When olsalazine sodium is treated with 0.1N Sodium hydroxide (B78521), it forms a yellowish-orange chromogen that can be measured at a λmax of 465 nm. researchgate.netrjptonline.orgrjptonline.org These methods have been shown to be selective and accurate for estimating olsalazine sodium in bulk and capsule formulations, with common excipients not interfering with the results. researchgate.netrjptonline.org

Another approach involves a charge-transfer reaction between olsalazine and quinalizarin in a methanol medium. asianpubs.orgasianpubs.org This reaction produces a stable, intense reddish-orange product with a maximum absorption at 570 nm. asianpubs.orgasianpubs.org This method has been adapted for both batch analysis and flow injection analysis (FIA), demonstrating its versatility. asianpubs.orgasianpubs.org

Additionally, a spectrofluorometric method has been developed based on the quenching effect of olsalazine on the fluorescence of acriflavine. nih.govroyalsocietypublishing.org The quenching of the relative fluorescence intensity is measured at an emission wavelength of 504 nm after excitation at 260 nm. nih.gov

The key parameters for these spectrophotometric methods are summarized in the table below.

Spectrophotometric Methods for Olsalazine Sodium Quantification

| Method | Principle | Reagent(s) | Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Method A | Reduction of Fe³⁺ to Fe²⁺, followed by complexation | Ferric ions, 1,10-Phenanthroline | Aqueous | 510 | 1-5 | researchgate.netrjptonline.org |

| Method B | Reduction of Fe³⁺ to Fe²⁺, followed by complexation | Ferric ions, 2,2'-Bipyridyl | Aqueous | 518 | 5-25 | researchgate.netrjptonline.org |

| Method C | Direct colorimetry | 0.1N Sodium Hydroxide | Aqueous | 465 | 1-5 | researchgate.netrjptonline.org |

| Charge-Transfer Complexation | Formation of a charge-transfer complex | Quinalizarin | Methanol | 570 | 0.5-45 | asianpubs.orgasianpubs.org |

| Spectrofluorometry | Fluorescence quenching | Acriflavine | Aqueous (pH 7 buffer) | 504 (Emission) | 1.0-10.0 | nih.govroyalsocietypublishing.org |

Chromatographic Techniques for Assay and Purity Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the assay and purity determination of pharmaceuticals due to their high specificity, efficiency, and resolution. mdpi.com Several HPLC methods have been developed for the analysis of olsalazine sodium and its impurities.

One established reversed-phase HPLC (RP-HPLC) method is used for the separation and determination of olsalazine sodium and its process-related impurities. ingentaconnect.com This method utilizes an Alltima C18 column with a mobile phase consisting of a methanol and ion-pair buffer solution mixture (45:55). Detection is performed using a UV detector at a wavelength of 340 nm. ingentaconnect.com The method demonstrated a wide linear range from 20 to 125 µg/mL. ingentaconnect.com

Other RP-HPLC methods have been developed using different stationary phases and mobile phase compositions. For instance, a Newcrom R1 column has been used with a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Another method using the same Newcrom R1 column employs a mobile phase of 50% acetonitrile and 0.2% sulfuric acid, with UV detection at 224 nm. sielc.com While High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed, they have primarily focused on the determination of mesalamine, the active metabolite of olsalazine. ijpbs.com

Chromatographic Methods for Olsalazine Sodium Analysis

| Technique | Column | Mobile Phase | Detection | Linearity Range | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Alltima C18 | Methanol-ion-pair buffer solution (45:55) | UV at 340 nm | 20-125 µg/mL | ingentaconnect.com |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | Not specified | sielc.com |

| RP-HPLC | Newcrom R1 (2.1x100 mm, 3 µm) | Acetonitrile (50%), 0.2% H₂SO₄ | UV at 224 nm | Not specified | sielc.com |

Method Validation Protocols for Olsalazine Sodium Analysis

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. slideshare.net According to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), analytical methods must be validated to ensure the reliability, and accuracy of the results. amsbiopharma.comeuropa.eu The validation process for methods used in the analysis of olsalazine sodium involves evaluating several key performance characteristics. nih.govroyalsocietypublishing.org

A validation protocol should be established before the study begins, outlining the procedure, the performance characteristics to be evaluated, and the acceptance criteria. europa.eu

Specificity: This ensures that the analytical signal is solely from the analyte of interest (olsalazine sodium) and not from other components such as impurities, degradation products, or excipients. amsbiopharma.com For chromatographic methods, this is demonstrated by the resolution of the olsalazine peak from other peaks. For spectrophotometric methods, it involves testing for interference from common excipients. researchgate.net

Linearity: The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comeuropa.eu This is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r) of the regression line, which should be close to 1. nih.govingentaconnect.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. slideshare.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure olsalazine sodium is added to a sample matrix and the percentage of the analyte recovered is calculated. slideshare.netamsbiopharma.com For an olsalazine metabolite assay, accuracy was reported with average values between 103.8% and 107.2%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). amsbiopharma.com It is assessed at two levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment. amsbiopharma.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. slideshare.netamsbiopharma.com The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. slideshare.netamsbiopharma.com For a spectrofluorometric method for olsalazine, the LOD and LOQ were reported as 53 ng/mL and 104 ng/mL, respectively. nih.govroyalsocietypublishing.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature, flow rate). amsbiopharma.com It provides an indication of the method's reliability during normal usage.

Successful validation of these parameters ensures that the analytical method for olsalazine sodium is reliable, reproducible, and suitable for routine quality control analysis. rjptonline.org

Future Research Directions

Exploration of New Molecular Targets and Signaling Pathways

While the primary anti-inflammatory effects of olsalazine (B1677275) are attributed to its active metabolite, 5-ASA, which inhibits cyclooxygenase and lipoxygenase pathways to reduce the production of prostaglandins (B1171923) and leukotrienes, emerging research suggests that olsalazine and its parent drug, sulfasalazine (B1682708), may have broader mechanisms of action. drugbank.comyoutube.compatsnap.comnih.gov Future investigations are focused on elucidating these alternative pathways to potentially uncover new therapeutic applications.

Another potential target is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties. nih.govmdpi.comfrontiersin.org Some studies suggest that 5-ASA and its derivatives may act as PPAR-γ agonists, which could contribute to their anti-inflammatory effects in the colon. oup.com However, other research indicates that the therapeutic effects of sulfasalazine are primarily due to NF-κB inhibition with only a modest effect on PPAR-γ regulated genes. nih.gov Further studies are warranted to clarify the role of PPAR-γ in the mechanism of action of olsalazine.

Table 1: Potential Molecular Targets of Olsalazine and its Metabolites

| Molecular Target | Signaling Pathway | Potential Therapeutic Effect |

| Cyclooxygenase (COX) | Arachidonic Acid Metabolism | Inhibition of prostaglandin (B15479496) synthesis |

| Lipoxygenase (LOX) | Arachidonic Acid Metabolism | Inhibition of leukotriene synthesis |

| Nuclear Factor-kappa B (NF-κB) | Inflammatory Gene Transcription | Downregulation of pro-inflammatory cytokines |

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Anti-inflammatory Gene Regulation | Suppression of inflammatory responses |

Design and Evaluation of Advanced Prodrugs and Delivery Systems

The colon-specific delivery of olsalazine is a key feature of its design, relying on the azo bond that is cleaved by bacterial azoreductases in the colon. drugbank.comnih.govualberta.ca This targeted delivery minimizes systemic absorption and reduces the potential for side effects in the upper gastrointestinal tract. drugbank.comfda.gov Building upon this concept, researchers are exploring novel prodrugs and advanced delivery systems to further enhance the therapeutic efficacy and patient compliance of olsalazine.

One promising approach involves the development of hydrogel-based delivery systems. nih.govresearchgate.net These systems can be designed to be responsive to the specific pH and enzymatic environment of the colon, ensuring a more precise and sustained release of the active drug. researchgate.net For example, hydrogels incorporating olsalazine derivatives have been shown to release their therapeutic payload in response to the reductive environment of the colon. nih.gov Furthermore, these hydrogels can be engineered to have mucoadhesive properties, prolonging their residence time in the colon and enhancing drug absorption. nih.gov

Nanoparticle-based delivery systems also hold significant potential for improving the therapeutic profile of olsalazine. nih.gov Nanoparticles can encapsulate olsalazine, protecting it from degradation in the upper gastrointestinal tract and facilitating its transport to the site of inflammation in the colon. nih.gov Moreover, nanoparticles can be surface-modified with targeting ligands to specifically bind to inflamed tissues, thereby increasing the local concentration of the drug and minimizing off-target effects. Recent research has explored olsalazine nanoparticles for applications beyond IBD, such as in tumor therapy and medical imaging. nih.gov

Table 2: Advanced Delivery Systems for Olsalazine

| Delivery System | Mechanism of Action | Potential Advantages |

| Hydrogels | pH and enzyme-responsive drug release, mucoadhesion | Enhanced site-specific delivery, sustained release, prolonged colonic residence time |

| Nanoparticles | Encapsulation and targeted delivery | Protection from degradation, increased local drug concentration, reduced systemic exposure |

| Microspheres | Controlled and sustained drug release | Improved patient compliance, potential for combination therapy |

Role of Gut Microbiota Modulation in Therapeutic Outcomes

The gut microbiota plays a crucial role in the activation of olsalazine, as bacterial azoreductases are responsible for cleaving the azo bond and releasing the active 5-ASA molecules. drugbank.comnih.govnih.gov This symbiotic relationship highlights the importance of a healthy and diverse gut microbiome for the optimal therapeutic efficacy of olsalazine. Future research in this area will focus on understanding the complex interplay between olsalazine, the gut microbiota, and the host's immune system.

Studies have begun to investigate how olsalazine and its parent compound, sulfasalazine, may in turn modulate the composition and function of the gut microbiota. frontiersin.org Research in animal models suggests that sulfasalazine treatment can restore a dysregulated microbiota composition towards a healthier state, potentially by increasing the abundance of beneficial bacteria and reducing the levels of pro-inflammatory microbes. frontiersin.org However, the specific effects of olsalazine on the human gut microbiome are not yet fully understood and require further investigation.

The combination of olsalazine with probiotics is another area of active research. Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. The co-administration of probiotics with olsalazine could potentially enhance its therapeutic effects by modulating the gut microbiota and promoting a more favorable anti-inflammatory environment. nih.gov However, a recent study found that while the probiotic Lactobacillus acidophilus did not increase the colonic exposure of 5-ASA, it did contribute to the treatment of ulcerative colitis by regulating gut microbiota composition and metabolic pathways. nih.govresearchgate.net

Comparative Pharmacological Profiling with Emerging Anti-inflammatory Agents

The therapeutic landscape for IBD has expanded significantly in recent years with the introduction of new classes of anti-inflammatory agents, including biologics and Janus kinase (JAK) inhibitors. nih.govcrohnsandcolitis.org.aucrohnscolitisfoundation.org These newer agents have different mechanisms of action compared to 5-ASA drugs like olsalazine and have shown efficacy in patients with moderate to severe IBD who may not respond to conventional therapies. nih.gov

Biologics, such as TNF-α inhibitors (e.g., infliximab, adalimumab), integrin receptor antagonists (e.g., vedolizumab), and interleukin inhibitors (e.g., ustekinumab), target specific components of the inflammatory cascade. nih.govcrohnsandcolitis.org.au JAK inhibitors (e.g., tofacitinib) are small molecule drugs that block intracellular signaling pathways involved in inflammation. crohnsandcolitis.org.au

Future research should include well-designed comparative pharmacological studies to evaluate the efficacy, and mechanisms of action of olsalazine in relation to these emerging therapies. Such studies will help to define the optimal place of olsalazine in the current treatment algorithms for IBD and may identify patient populations who are most likely to benefit from this established therapy. This research will be crucial for personalizing treatment strategies and improving outcomes for individuals with IBD.

常见问题

Q. What is the mechanism of mesalazine release from olsalazine sodium in the colon, and how can this be experimentally validated?

Olsalazine sodium is a dimeric prodrug where two mesalazine (5-ASA) molecules are linked via an azo bond. Colonic bacterial azoreductases cleave this bond to release active 5-ASA. To validate this, researchers can:

- Use in vitro fecal slurry incubations under anaerobic conditions to measure 5-ASA release via HPLC .

- Employ radiolabeled olsalazine in animal models (e.g., rats) to track colonic-specific metabolism using scintillation counting .

Q. Which standardized animal models are appropriate for studying olsalazine sodium's efficacy in ulcerative colitis (UC)?

- Dextran Sulfate Sodium (DSS)-Induced Colitis : Mimics human UC pathology, including epithelial damage and inflammation. Olsalazine's effects on cytokine profiles (e.g., TNF-α, IL-6) and histopathological scores can be quantified .

- Streptomycin-Pretreated Salmonella Typhimurium Model : Allows analysis of pathogen-host interactions in colitis. Olsalazine's impact on bacterial colonization and mucosal healing can be assessed .

Q. How can researchers detect and quantify olsalazine sodium and its metabolites in biological samples?

- Electrochemical Detection : Using cyclic voltammetry to measure redox activity of the azo bond and phenolic groups .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify 5-ASA and olsalazine in plasma or fecal samples with isotopic internal standards (e.g., olsalazine-¹³C₆) .

Advanced Research Questions

Q. How do contradictions in olsalazine's efficacy across animal models inform translational research?

- In guinea pigs with dinitrochlorobenzene-induced colitis , olsalazine reverses chloride secretion and sodium absorption imbalances. However, it fails to reduce ulceration in carrageenan-induced models .

- Resolution Strategy : Compare mucosal pH, bacterial azoreductase activity, and drug retention time across models. For example, luminal pH in UC patients is lower in the right colon, potentially altering prodrug activation .

Q. What methodological considerations are critical for synthesizing olsalazine-based metal-organic frameworks (MOFs) for drug delivery studies?

- Synthesis : React olsalazine with Mg(II) salts in DMF to form [Mg₂(olsalazine)] MOFs. Confirm crystallinity via powder XRD and ligand coordination using IR spectroscopy (C=O stretch at 1559–1651 cm⁻¹) .

- Stability Testing : Perform thermogravimetric analysis (TGA) to assess guest molecule removal (30–370°C) and framework decomposition (>500°C) .

Q. How can researchers reconcile dose-dependent effects of olsalazine on ion transport in the gut?

- At low concentrations (<2.89 mM), olsalazine increases sodium/chloride secretion in rat ileum but reduces absorption at higher doses (11.5 mM). This biphasic effect may arise from:

- Prostaglandin Modulation : Inhibition of LTΒ4 (IC₅₀ = 0.39 mM in human macrophages) altering ion channel activity .

- Direct Epithelial Action : Voltage-clamp studies on colonic cell lines (e.g., T84) can isolate electrogenic transport mechanisms .

Q. What experimental designs address olsalazine's paradoxical exacerbation of diarrhea in some IBD patients?

- Transit Time Analysis : Use charcoal meal assays in rats to measure small bowel motility changes post-olsalazine administration .

- Microbiome Profiling : 16S rRNA sequencing of fecal samples to correlate bacterial azoreductase diversity with clinical diarrhea incidence .

Methodological Best Practices

Q. How should researchers standardize purity and stability assessments of olsalazine sodium in preclinical studies?

- Purity Testing : Conduct elemental microanalysis (%C, %H, %N) and compare with theoretical values (C₁₄H₈N₂Na₂O₆; MW 346.2) .

- Stability Protocols : Store at 2–8°C in desiccated, light-protected conditions. Monitor degradation via UV-Vis spectroscopy (λmax = 330 nm for azo bond) .

Q. What strategies optimize olsalazine's anti-inflammatory effects in in vitro macrophage assays?

Q. How can conflicting clinical trial data on olsalazine vs. sulfasalazine be analyzed for mechanistic insights?

- Meta-Analysis : Pool data from trials (e.g., Meyers et al., 1987; Jiang et al., 2003) comparing remission rates. Adjust for variables like baseline disease severity and mucosal pH .

- Mechanistic Studies : Compare 5-ASA bioavailability using colonic dialysis tubes in UC patients to assess pH-dependent release vs. azoreduction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。